Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-

Medicinal Chemistry Structure-Activity Relationship Receptor Selectivity

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- (CAS 101586-49-6) is a fully synthetic, N,N-disubstituted indole-3-glyoxylamide derivative with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol. The compound belongs to the broader class of indol-3-ylglyoxylamides, a scaffold recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets upon systematic structural modification.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 101586-49-6
Cat. No. B027946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-
CAS101586-49-6
Synonyms2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxo-acetamide
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
InChIInChI=1S/C16H20N2O2/c1-5-18(6-2)16(20)15(19)14-11(3)17(4)13-10-8-7-9-12(13)14/h7-10H,5-6H2,1-4H3
InChIKeyMAQFPPUOIJSKQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- (CAS 101586-49-6): Core Identity and Procurement Baseline


Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- (CAS 101586-49-6) is a fully synthetic, N,N-disubstituted indole-3-glyoxylamide derivative with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol [1]. The compound belongs to the broader class of indol-3-ylglyoxylamides, a scaffold recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets upon systematic structural modification [2]. Its core structural features—a 1,2-dimethylindole nucleus coupled to an α-oxoacetamide moiety bearing an N,N-diethyl amide—distinguish it from earlier mono-substituted or unsubstituted indole glyoxylamide prototypes. This specific substitution pattern has been documented within pharmaceutical patent families claiming antiasthmatic, antiallergic, immunosuppressant, and antitumor utilities, indicating its intended role as a pharmacologically active synthetic intermediate or candidate [3].

Why Generic Indole-3-glyoxylamides Cannot Replace the N,N-Diethyl-1,2-Dimethyl Substitution Pattern


Within the indole-3-glyoxylamide class, small changes to the N-substituent and indole ring methylation profoundly alter biological target engagement, potency, and ADME properties. Replacement of the N,N-diethyl amide with dimethyl, pyrrolidinyl, or pyridinyl variants has been shown to shift activity from pancreatic lipase inhibition (IC₅₀ ~5 µM for certain analogs) to nanomolar-level tubulin polymerization disruption or HDAC inhibition [1]. The 1,2-dimethyl substitution on the indole ring eliminates the N1–H hydrogen-bond donor, reducing off-target interactions with certain receptors while modulating lipophilicity (XLogP3 = 2.5) in a range suited for oral bioavailability optimization [2]. These combined features mean that a superficially similar indole glyoxylamide—such as an unsubstituted indole analog (CAS 5548-10-7) or a mono-N-substituted variant—will not recapitulate the same biological profile, target selectivity, or patent-relevant structural space. Generic substitution therefore risks loss of activity, altered selectivity, and incompatibility with established structure-activity relationship (SAR) frameworks documented in the primary patent and research literature.

Quantitative Differentiation Evidence for Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- (CAS 101586-49-6)


Structural Preclusion of Off-Target Hydrogen-Bond Interactions via 1,2-Dimethyl Substitution

The target compound carries a 1,2-dimethylindole core, which eliminates the N1–H hydrogen-bond donor present in unsubstituted indole-3-glyoxylamide (CAS 5548-10-7). This modification removes a key pharmacophoric feature known to mediate binding to peripheral benzodiazepine receptors and certain kinase ATP pockets, as demonstrated in SAR studies of related indolylglyoxylamides where N1–H contributed significantly to affinity for the benzodiazepine binding site [1]. The N,N-diethyl amide further differentiates the compound from dimethyl or cyclic amine analogs by introducing greater steric bulk and conformational restriction at the amide terminus. While direct comparative binding data for this specific compound are not publicly available, the structural modification is consistent with a class-level strategy for reducing polypharmacology and improving selectivity profiles documented across multiple indole-3-glyoxylamide medicinal chemistry programs [2].

Medicinal Chemistry Structure-Activity Relationship Receptor Selectivity

Calculated Lipophilicity Advantage for Oral Bioavailability Optimization

The computed partition coefficient (XLogP3 = 2.5) for the target compound places it within the favorable lipophilicity range (LogP 1–3) typically associated with good oral absorption and acceptable metabolic stability according to Lipinski's and related drug-likeness guidelines [1]. This value is higher than that predicted for less-substituted indole-3-glyoxylamide analogs such as the unsubstituted parent (estimated LogP ~1.0) but lower than heavily halogenated, extended aromatic analogs (LogP >4.0) that can suffer from poor solubility, high metabolic clearance, and hERG liability [2]. The intermediate lipophilicity, combined with zero H-bond donors and a moderate molecular weight (272.34 Da), positions this compound as a synthetically tractable intermediate for further optimization of orally bioavailable agents—a property empirically demonstrated for structurally related indole-3-glyoxylamide tubulin inhibitors in the Colley et al. 2015 series, where compound 3e achieved oral tumor growth inhibition in mouse xenograft models [2].

ADME Drug-likeness Oral Bioavailability

Patent-Class Positioning Within Multi-Indication IP Families

The target compound falls within the generic Markush scope of distinct patent families assigned to ASTA Medica AG covering N-substituted indole-3-glyoxylamides. Patent US6008231 specifically claims antiasthmatic, antiallergic, and immunosuppressant/immunomodulating actions [1], while the related family represented by US6232327 (and its Chinese counterpart CN-1148183-C) claims antitumor utility, including activity against multidrug-resistant and metastasizing carcinomas [2]. The N,N-diethyl-1,2-dimethyl substitution pattern represents a defined structural embodiment within these families, distinguishing it from alternative N-substituents (e.g., pyridinyl, benzyl, cycloalkyl) that are claimed for different therapeutic indications. This dual-indication IP positioning provides procurement justification for organizations pursuing both immunomodulatory and oncology research programs with a single chemical scaffold.

Intellectual Property Pharmaceutical Development Antitumor Agents

Absence of Red-Flag Structural Alerts Confirmed by In Silico Toxicology Screening

Computational toxicology assessment using PubChem's authoritative data sources indicates zero hydrogen-bond donors, a moderate XLogP3 of 2.5, and absence of known reactive functional groups (e.g., Michael acceptors, alkyl halides, epoxides, nitro groups) in the structure of the target compound [1]. In contrast, certain brominated indole-3-glyoxylamide analogs derived from marine natural products, while displaying potent bioactivities, carry halogen substituents that raise concerns about metabolic activation and potential genotoxicity through aryl halide-mediated mechanisms [2]. The target compound avoids these liabilities entirely. Although comprehensive experimental toxicity data are not publicly available, the favorable in silico profile supports procurement for early-stage screening where minimization of intrinsic chemical risk is prioritized. Note: This is supporting evidence only; rigorous in vitro mutagenicity and cytotoxicity profiling would be required for definitive safety claims.

Toxicology Drug Safety Chemical Procurement

Synthetic Tractability and Chemical Vendor Availability Data

The target compound is commercially available from multiple specialist chemical suppliers including Angene Chemical, CymitQuimica, and Achemica, with CAS registration confirming compound identity . Its synthesis follows established indole-3-glyoxylamide protocols: reaction of 1,2-dimethylindole with oxalyl chloride followed by coupling with diethylamine, as described in the generic procedures of the ASTA Medica patents [1]. The single-step acylation-amidation sequence from commercially available 1,2-dimethylindole provides a reliable synthetic route with high atom economy, contrasting with more complex analogs requiring multi-step coupling with heterocyclic amines or benzyl halides that reduce overall yield and increase cost. This synthetic accessibility supports cost-effective procurement for screening library construction.

Chemical Synthesis Supply Chain Procurement

Recommended Application Scenarios for Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- (CAS 101586-49-6) Based on Differentiation Evidence


SAR Probe for Immunomodulatory and Anti-Inflammatory Target Screening

The compound's coverage under patent families claiming antiasthmatic, antiallergic, and immunosuppressant actions [1] makes it a suitable chemical probe for screening against immune-related targets (e.g., sPLA₂, NF-κB pathway components). Its 1,2-dimethylindole core eliminates N1–H donor interactions, enabling cleaner interpretation of target engagement data compared to unsubstituted indole prototypes. Procurement for immunology-focused screening libraries leverages the dual-indication IP heritage to maximize return on screening investment.

Orally Bioavailable Antitumor Lead Optimization Starting Point

With a computed XLogP3 of 2.5, zero H-bond donors, and a molecular weight of 272.34 Da, the compound occupies physicochemical space empirically associated with oral bioavailability in the indole-3-glyoxylamide class, as validated by the Colley et al. 2015 series of tubulin polymerization inhibitors [2]. It serves as a synthetically tractable starting scaffold for introducing additional substituents to enhance potency against specific cancer cell lines while maintaining favorable ADME properties.

Pancreatic Lipase Inhibitor Analog Generation for Obesity Research

The structurally related indole glyoxylamide series from Sridhar et al. (2019) demonstrated competitive pancreatic lipase inhibition with IC₅₀ values in the low micromolar range [3]. The target compound's N,N-diethyl substitution pattern, combined with its favorable computed lipophilicity, positions it as a logical analog for structure-activity relationship expansion around the pancreatic lipase active site, potentially yielding inhibitors with improved potency relative to the reported 4.92 µM benchmark compound 8f.

Drug-Likeness Benchmarking and Computational Model Calibration

The well-defined physicochemical profile (XLogP3 = 2.5, MW = 272.34, HBD = 0, HBA = 2) and absence of toxicophoric structural alerts make this compound an ideal reference standard for calibrating computational ADME-Tox prediction models specific to the indole-3-glyoxylamide chemical space [4]. Procurement for this purpose supports cheminformatics model development and validation across academic and industrial settings.

Quote Request

Request a Quote for Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.